![molecular formula C16H16O3 B1614709 Acetic acid, diphenylethoxy- CAS No. 7495-45-6](/img/structure/B1614709.png)
Acetic acid, diphenylethoxy-
Overview
Description
Acetic acid, diphenylethoxy- (diphenylethoxyacetic acid or DEAA) is a derivative of acetic acid, an organic acid. DEAA is a colorless liquid with a pungent odor. It is soluble in water, alcohol, and ether and is used in the synthesis of organic compounds, as a reagent in organic synthesis, and in laboratory experiments.
Scientific Research Applications
Drought Stress Tolerance in Plants
Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
Acetate Homeostasis in Plant Development
In plants, acetate is synthesized by the oxidation of acetaldehyde catalyzed by aldehyde dehydrogenases (ALDHs) and then activated to acetyl-CoA by acetate-activation enzymes, including acetyl-CoA synthetase (ACS) and acetate non-utilizing 1 (ACN1) . A genetic study on ACS and ACN1 demonstrated that acetate homeostasis is maintained through acetate activation and it is crucial for plant development under normal conditions .
Regulation of Gene Expression
Acetyl-CoA is an important acetyl donor for many biological reactions, including primary and secondary metabolism and protein acetylation . Since histone acetylation affects chromatin structure and transcriptional activity, acetate metabolism plays a pivotal role in the regulation of gene expression .
Food Industry Applications
Acetic acid has several applications in the food industry and is traditionally known as vinegar . It is an acidulant, which is used to give a characteristic flavor profile to food. It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry .
Antimicrobial Edible Food Coating Agent
More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent . The diversified food culture has a significant demand in the development of such kind of innovation and acetic acid can be an efficient solution .
Industrial Production
Acetic acid is a commodity chemical with the global demand of approximately 15 million tons per year with several applications in the chemical and food industry . The production of acetic acid can be widely categorized into chemical and fermentative routes, with the chemical route being the predominant one in the current industrial practice .
Mechanism of Action
Target of Action
Acetic acid, diphenylethoxy-, is a derivative of acetic acid, which is known to have antimicrobial properties and is used to treat susceptible infections . The primary targets of acetic acid are bacteria and fungi, where it acts as an antibiotic .
Mode of Action
It is known that acetic acid, the parent compound, acts as an antimicrobial agent by disrupting the ph balance within microbial cells, leading to their death . It’s plausible that the diphenylethoxy- derivative may have a similar mode of action.
Biochemical Pathways
Acetic acid is known to be a product of the oxidation of ethanol and of the destructive distillation of wood . It’s also involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
Acetic acid is known to be rapidly and nearly completely absorbed, with peak plasma concentrations generally occurring within 2–3 hours post-administration . It’s subject to considerable first-pass metabolism, which takes place in the intestinal wall and in the liver .
Result of Action
Acetic acid is known to generate oxidative stress, alter the function of pre-sympathetic neurons, and potentially influence cardiovascular function . It’s also known to play an essential role in conferring tolerance to water deficit stress in plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of acetic acid, diphenylethoxy-. For instance, acetic acid has been found to play an essential role in conferring tolerance to water deficit stress in plants . This suggests that the presence of water or lack thereof could influence the action of acetic acid and its derivatives.
properties
IUPAC Name |
2-ethoxy-2,2-diphenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUTWLXKEMEBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225915 | |
Record name | Acetic acid, diphenylethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, diphenylethoxy- | |
CAS RN |
7495-45-6 | |
Record name | α-Ethoxy-α-phenylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7495-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxydiphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7495-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, diphenylethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-2,2-diphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXYDIPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR6BEH5SVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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